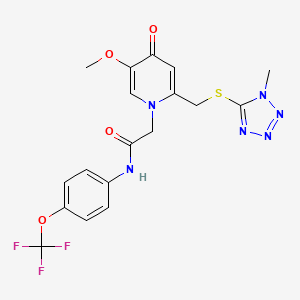
2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C18H17F3N6O4S and its molecular weight is 470.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide (CAS Number: 1005291-93-9) is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N6O3S, with a molecular weight of approximately 400.5 g/mol. The structural representation indicates the presence of a methoxy group, a tetrazole moiety, and a trifluoromethoxy phenyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N6O3S |
| Molecular Weight | 400.5 g/mol |
| CAS Number | 1005291-93-9 |
| Density | N/A |
| Boiling Point | N/A |
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing tetrazole and thiazole rings have shown promising results against various cancer cell lines. The compound's mechanism may involve the inhibition of key enzymes involved in tumor growth, such as aldose reductase (ALR2), which is linked to oxidative stress pathways in cancer cells .
In a comparative study, related compounds demonstrated IC50 values in the low micromolar range against A549 lung adenocarcinoma cells, suggesting that modifications in the chemical structure can enhance cytotoxicity . The presence of the trifluoromethoxy group is hypothesized to improve lipophilicity, facilitating better cellular uptake.
Antimicrobial Activity
The compound's thioether linkage with the tetrazole moiety has been associated with antimicrobial properties. Similar compounds have shown effective inhibition against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies indicate that the introduction of electron-withdrawing groups increases antimicrobial efficacy .
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : Inhibition of ALR2 and other related enzymes involved in glucose metabolism and oxidative stress.
- Cell Cycle Arrest : Induction of apoptosis in cancer cells through modulation of signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels leading to oxidative damage in microbial cells.
Case Studies
- Anticancer Efficacy : A study tested a series of pyridine derivatives related to this compound against various cancer cell lines. The results indicated that modifications at the acetamide position significantly affected cytotoxicity, with some derivatives achieving IC50 values below 10 µM .
- Antimicrobial Screening : Another study evaluated the antimicrobial properties of thiazole derivatives similar to this compound against Staphylococcus aureus and Escherichia coli. The results showed effective inhibition at concentrations ranging from 50 to 200 µg/mL .
Propiedades
IUPAC Name |
2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6O4S/c1-26-17(23-24-25-26)32-10-12-7-14(28)15(30-2)8-27(12)9-16(29)22-11-3-5-13(6-4-11)31-18(19,20)21/h3-8H,9-10H2,1-2H3,(H,22,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLSFDFJAYFVPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














